N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-2-(methylthio)benzamide

Description

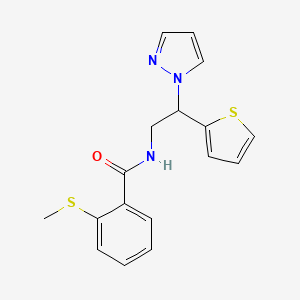

N-(2-(1H-Pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-2-(methylthio)benzamide is a heterocyclic compound featuring a benzamide core substituted with a methylthio group at the 2-position. The ethyl linker connects this core to a pyrazole ring and a thiophene moiety. The methylthio group may enhance lipophilicity and influence bioactivity, as seen in related compounds .

Properties

IUPAC Name |

2-methylsulfanyl-N-(2-pyrazol-1-yl-2-thiophen-2-ylethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3OS2/c1-22-15-7-3-2-6-13(15)17(21)18-12-14(16-8-4-11-23-16)20-10-5-9-19-20/h2-11,14H,12H2,1H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSWAIDAYXLSYEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C(=O)NCC(C2=CC=CS2)N3C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-2-(methylthio)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the thiophene ring, and finally the attachment of the benzamide group. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process while maintaining quality control.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-2-(methylthio)benzamide can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions could introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound features a molecular formula of and possesses a distinctive structure that includes:

- Pyrazole ring : Contributes to biological activity through interactions with biological targets.

- Thiophene ring : Enhances electronic properties and stability.

- Methylthio group : Influences solubility and reactivity.

Chemistry

In the realm of chemistry, this compound acts as a ligand in metal complex synthesis, which can serve as catalysts in various organic transformations, including Heck coupling reactions. The ability to form stable complexes enhances its utility in catalysis and materials science.

Biology and Medicine

The biological applications of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-2-(methylthio)benzamide are particularly noteworthy:

- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For example, minimum inhibitory concentration (MIC) values indicate potent activity against pathogens like Staphylococcus aureus and Escherichia coli.

- Anti-inflammatory Properties : Research suggests that it may inhibit pathways leading to inflammation, potentially modulating nitric oxide production and other inflammatory mediators.

- Antitumor Potential : Emerging evidence indicates that this compound can inhibit key enzymes involved in cancer cell proliferation, such as BRAF(V600E), suggesting its potential as an anticancer agent.

Industry

In industrial applications, this compound can be utilized in the development of new materials with specific properties, such as enhanced conductivity or stability. Its unique structure allows for the exploration of novel applications in fields such as electronics and polymer science.

Case Studies and Research Findings

A variety of studies have documented the biological activities of related pyrazole compounds:

- Enzyme Inhibition : Research has demonstrated that pyrazole derivatives can effectively target specific enzymes involved in microbial growth or inflammatory pathways.

- Cell Membrane Disruption : Some studies indicate that these compounds can induce structural changes in microbial cell membranes, leading to cell lysis and death.

- Comparative Studies : Similar compounds have been evaluated for their biological activities, revealing unique properties attributed to the presence of the thiophene ring in this specific structure.

Mechanism of Action

The mechanism by which N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-2-(methylthio)benzamide exerts its effects depends on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Key Compounds:

- Nitazoxanide (2-Acetolyloxy-N-(5-nitro-2-thiazolyl)benzamide) : A thiazole-containing benzamide with antiparasitic activity. Unlike the target compound, it features a nitro-thiazole group instead of pyrazole-thiophene, which is critical for its broad-spectrum antiparasitic effects .

- N-[2-(5-(Methylthio)thiophen-2-yl)-2-oxoethyl] Piperazinylquinolones: Thiophene-linked quinolones with antibacterial activity.

Table 1: Thiophene-Containing Analogues

Pyrazole- and Benzamide-Based Derivatives

Key Compounds:

- N-((1H-Pyrazol-1-yl)methyl)thiazol-2-amine: Synthesized via reflux of pyrazole-methanol and aminothiazole in acetonitrile (53% yield). The pyrazole-thiazole scaffold shows moderate bioactivity, though less complex than the target compound’s pyrazole-thiophene-ethyl-benzamide system .

- 2-Cyano-N-(4-(1-Methyl-1H-benzo[d]imidazol-2-yl)-3-(methylthio)-1-phenyl-1H-pyrazol-5-yl)acetamide: Features a methylthio-pyrazole-benzoimidazole core. Its reactivity suggests the target compound’s methylthio group may participate in similar nucleophilic substitutions or cyclization reactions .

Table 2: Pyrazole-Containing Analogues

Methylthio-Substituted Bioactive Compounds

Key Compounds:

- 2-(1-Benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted Acetamides: Synthesized via benzoylation of thioacetamide intermediates.

- N-[2-(4-Fluorophenyl)-1,3-thiazol-5-yl]acetamide Derivatives : Methylthio and fluorophenyl groups enhance antibacterial potency. Structural parallels suggest the target’s methylthio-benzamide could similarly optimize pharmacokinetics .

Table 3: Methylthio-Containing Analogues

Research Implications and Gaps

- Synthesis : The target compound’s synthesis may require optimized coupling of pyrazole-thiophene-ethylamine with 2-(methylthio)benzoyl chloride, leveraging methods from .

- Bioactivity : Based on analogues, the compound could exhibit antimicrobial or antiparasitic activity, warranting in vitro testing against pathogens like E. coli or Plasmodium spp. .

- Structural Optimization : Introducing electron-withdrawing groups (e.g., nitro) on the benzamide or thiophene rings may enhance potency, as seen in Nitazoxanide .

Biological Activity

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-2-(methylthio)benzamide is a complex organic compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological activity, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound consists of several moieties:

- Pyrazole : A five-membered ring containing two nitrogen atoms.

- Thiophene : A five-membered aromatic ring containing sulfur.

- Benzamide : A benzene ring attached to a carbonyl group and an amine.

The synthesis typically involves multi-step organic reactions, starting with the preparation of pyrazole and thiophene intermediates, followed by their coupling with benzamide derivatives. Key synthetic routes include:

- Preparation of Pyrazole : Synthesized through the reaction of hydrazine with 1,3-dicarbonyl compounds.

- Preparation of Thiophene : Produced via the Paal-Knorr synthesis from 1,4-diketones.

- Coupling Reaction : The final step involves coupling the intermediates using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) .

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, pyrazole derivatives have shown the ability to inhibit cell proliferation in various cancer cell lines. In one study, a related compound demonstrated an IC50 value of 6.26 µM against HCC827 cells, indicating potent antitumor activity .

Antiviral Properties

Compounds containing pyrazole and thiophene moieties have been evaluated for antiviral activity. Research has shown that certain derivatives can inhibit viral replication effectively. For example, a pyrazole-based compound exhibited an EC50 of 0.20 nM against HIV-1 strains . This suggests that this compound may possess similar antiviral properties.

The biological activity of this compound may be attributed to its ability to interact with specific biological targets:

- Inhibition of Enzymatic Activity : Pyrazole derivatives often inhibit cyclooxygenase enzymes, which are crucial in inflammatory processes.

- Disruption of Cellular Signaling : The compound may interfere with signaling pathways involved in cell growth and proliferation, thereby exerting antitumor effects .

Case Studies

| Study | Compound Tested | Cell Line | IC50 (µM) | Activity |

|---|---|---|---|---|

| 1 | Pyrazole Derivative | HCC827 | 6.26 | Antitumor |

| 2 | Pyrazole-Amide | HIV-1 | 0.20 | Antiviral |

| 3 | Benzamide Analog | Various | Varies | Antitumor |

Research Findings

Several studies have focused on the biological activity of pyrazole and thiophene derivatives:

- Antiviral Efficacy : Compounds with similar structures have shown effective inhibition against various viruses including HIV and hepatitis C .

- Anticancer Properties : The structural features of these compounds allow them to target multiple pathways in cancer cells, making them promising candidates for further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.